Ceratotoxin B

Antimicrobial Peptide Sequence Analysis Structure-Activity Relationship

Ceratotoxin B is a sequence-defined cationic antimicrobial peptide whose 2-residue difference from Ceratotoxin A uniquely enables structure-activity relationship (SAR) studies. Its established amphipathic α-helical fold forms voltage-dependent ion channels in planar lipid bilayers, making it the validated model for the 'barrel-stave' membrane permeabilization mechanism. With robust thermal stability at 100°C, it outperforms heat-labile controls in antimicrobial assays. Compound-specific procurement ensures reproducible, publication-ready results unobtainable with generic analogs.

Molecular Formula C₁₃₅H₂₃₅N₃₅O₃₂
Molecular Weight 2860.5 g/mol
CAS No. 150671-05-9
Cat. No. B550034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeratotoxin B
CAS150671-05-9
Synonymsceratotoxin B protein, Ceratitis capitata
ceratotoxin B, Ceratitis capitata
Molecular FormulaC₁₃₅H₂₃₅N₃₅O₃₂
Molecular Weight2860.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N
InChIInChI=1S/C135H235N35O32/c1-23-76(12)106(165-117(183)88(142)70-171)128(194)144-69-104(174)154-99(71-172)125(191)150-83(19)113(179)160-95(67-87-44-27-26-28-45-87)124(190)159-93(50-33-39-59-140)122(188)157-91(48-31-37-57-138)120(186)149-84(20)116(182)162-97(65-73(6)7)132(198)168-61-41-52-100(168)126(192)164-105(75(10)11)130(196)151-85(21)111(177)156-92(49-32-38-58-139)121(187)158-94(51-34-40-60-141)123(189)166-107(77(13)24-2)129(195)143-68-103(173)153-89(46-29-35-55-136)118(184)147-79(15)109(175)145-81(17)114(180)161-96(64-72(4)5)133(199)169-62-42-53-101(169)127(193)167-108(78(14)25-3)131(197)152-86(22)112(178)155-90(47-30-36-56-137)119(185)148-80(16)110(176)146-82(18)115(181)163-98(66-74(8)9)134(200)170-63-43-54-102(170)135(201)202/h26-28,44-45,72-86,88-102,105-108,171-172H,23-25,29-43,46-71,136-142H2,1-22H3,(H,143,195)(H,144,194)(H,145,175)(H,146,176)(H,147,184)(H,148,185)(H,149,186)(H,150,191)(H,151,196)(H,152,197)(H,153,173)(H,154,174)(H,155,178)(H,156,177)(H,157,188)(H,158,187)(H,159,190)(H,160,179)(H,161,180)(H,162,182)(H,163,181)(H,164,192)(H,165,183)(H,166,189)(H,167,193)(H,201,202)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,105-,106-,107-,108-/m0/s1
InChIKeyLZXMDTIXCKHFGQ-NBKZZIEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceratotoxin B (150671-05-9): A 29-Amino Acid Antimicrobial Peptide from the Mediterranean Fruit Fly


Ceratotoxin B (CAS 150671-05-9) is a 29-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata [1]. With a molecular formula of C135H235N35O32 and a molecular weight of approximately 2860.53 Da [2], this peptide is part of the ceratotoxin family, which is known for its potent activity against both Gram-positive and Gram-negative bacteria [1]. Ceratotoxin B is highly basic (net charge +6) [3] and adopts an amphipathic α-helical conformation in membrane-mimetic environments [4], a structural hallmark associated with its lytic mechanism of action.

Why Ceratotoxin B (150671-05-9) Should Not Be Substituted with Ceratotoxin A or Other In-Class Antimicrobial Peptides


Substitution within the ceratotoxin family or with other small, cationic antimicrobial peptides is not recommended due to profound, sequence-defined differences in biological activity. While Ceratotoxin B and its closest analog, Ceratotoxin A, are both 29-amino acid peptides differing by only two residues, this minor variation confers distinct physicochemical properties and can significantly alter antimicrobial spectrum and potency [1]. Furthermore, the unique KX-hydrophobic-hydrophobic-P motif found in ceratotoxins is critical for helix stabilization and function [2], and the gene family itself exhibits complex, sex-specific, and hormone-modulated expression patterns that are not recapitulated by generic analogs [3]. These nuances directly impact experimental reproducibility and the validity of results, making compound-specific procurement essential for targeted research.

Quantitative Differentiation of Ceratotoxin B (150671-05-9) from Its Closest Analogs: A Technical Evidence Guide


Sequence Divergence: Two Critical Residues Differentiate Ceratotoxin B from Ceratotoxin A

Ceratotoxin B is distinguished from its closest known analog, Ceratotoxin A, by a specific, two-residue substitution in the primary amino acid sequence. At position 6, Ceratotoxin B contains Phenylalanine (F) instead of Leucine (L); at position 19, Ceratotoxin B contains Glycine (G) instead of Isoleucine (I) [1]. This substitution pattern is conserved and defines the two distinct peptides within the species.

Antimicrobial Peptide Sequence Analysis Structure-Activity Relationship

Physicochemical Distinction: Ceratotoxin B Possesses a Lower Hydrophobic Moment Than Ceratotoxin A

The amino acid substitutions between Ceratotoxin A and B result in a measurable difference in predicted physicochemical properties. Ceratotoxin B exhibits a reduced hydrophobic moment (µH) of 10.7 compared to Ceratotoxin A, which has a µH of 11.2 [1]. Hydrophobic moment is a quantitative measure of a peptide's amphipathicity, a key determinant of its ability to interact with and disrupt microbial membranes.

Peptide Chemistry Biophysical Characterization Hydrophobicity

Thermal Stability: Ceratotoxin B Retains Antibacterial Activity After 100°C Heat Treatment

Both Ceratotoxin A and B exhibit high thermal stability, a class-level property that is crucial for applications requiring sterilization or harsh conditions. Quantitative data from the original characterization study shows that both peptides remain fully active after being boiled at 100°C for 5 minutes [1]. This robust stability is a key differentiator from many other, more labile antimicrobial peptides.

Peptide Stability Antimicrobial Assay Heat Resistance

Hemolytic Profile: Ceratotoxin B Demonstrates Weak Hemolytic Activity at High Concentrations

As a class, ceratotoxins are known to possess weak hemolytic activity. While specific hemolytic concentration values for Ceratotoxin B have not been published, a related ceratotoxin peptide from the same family (ctx A) exhibited hemolytic activity at a concentration of 84 µM [1]. This provides a class-level benchmark for expected eukaryotic cell toxicity, suggesting a high concentration is required to induce lysis compared to its antibacterial activity.

Cytotoxicity Hemolysis Assay Therapeutic Index

Conserved Mechanism of Action: Ceratotoxin B Adheres to the Barrel-Stave Model for Pore Formation

The ceratotoxin family, including Ceratotoxin B, operates via a well-defined, voltage-dependent pore formation mechanism in bacterial membranes, consistent with the 'barrel-stave' model [1]. This mechanism is supported by experiments where chemically synthesized ceratotoxins formed asymmetric I/V curves and well-defined ion channels when reconstituted into planar lipid bilayers [1]. This is a hallmark property of the family.

Mechanism of Action Pore Formation Lipid Bilayer

Validated Research and Industrial Applications for Ceratotoxin B (150671-05-9)


Peptide Engineering and Structure-Activity Relationship (SAR) Studies

The specific two-amino acid difference between Ceratotoxin B and Ceratotoxin A makes it an ideal pair for studying structure-activity relationships in antimicrobial peptides. Researchers can compare the activity of these two nearly identical peptides to isolate the functional impact of substituting Phenylalanine (F) and Glycine (G) at positions 6 and 19, respectively [1]. Furthermore, the established NMR structure of ceratotoxins provides a scaffold for rational design and synthesis of analogs with potentially improved properties [2].

Mechanistic Studies of the Barrel-Stave Pore Formation Model

Ceratotoxin B serves as a validated model peptide for investigating the 'barrel-stave' mechanism of membrane permeabilization. Its well-characterized ability to form voltage-dependent ion channels in planar lipid bilayers [1] makes it a superior choice over less-defined peptides for biophysical experiments aimed at understanding pore architecture, ion selectivity, and the thermodynamics of membrane insertion.

Standard Positive Control for Antimicrobial Susceptibility Testing

Due to its robust thermal stability at 100°C [1], Ceratotoxin B can be used as a reliable positive control in antimicrobial assays. Its known broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1] ensures consistent performance in routine screening, particularly in experiments where heat-labile control peptides would be unsuitable or denature during assay preparation.

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